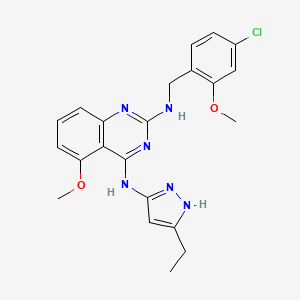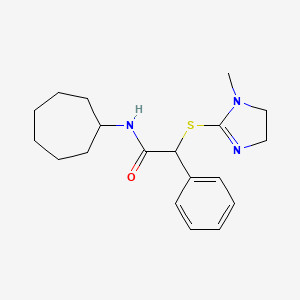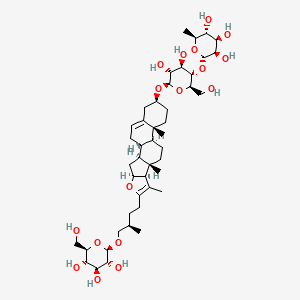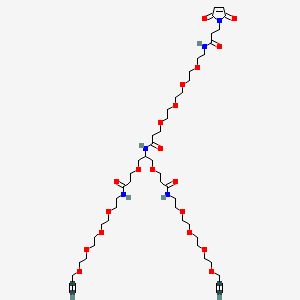
Oxamyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide , is an oximino carbamate compound. It is primarily known for its role as a degradation product of oxamyl, a widely used nematicide and insecticide. Oxamyl oxime is formed through the microbial degradation of oxamyl in soil environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxamyl oxime can be synthesized through the hydrolysis of oxamyl. This process involves the use of specific bacterial strains that possess the ability to degrade oxamyl into this compound. These bacteria utilize oxamyl as a carbon and nitrogen source, leading to the formation of this compound .
Industrial Production Methods: While the industrial production of this compound is not as common as its synthesis in laboratory settings, it can be produced through controlled microbial degradation processes. This involves the use of selective mineral salts media where oxamyl serves as the sole carbon and nitrogen source .
Analyse Des Réactions Chimiques
Types of Reactions: Oxamyl oxime undergoes various chemical reactions, including:
Hydrolysis: The hydrolysis of oxamyl leads to the formation of this compound.
Oxime Click Chemistry: This involves the reaction of oximes with aldehydes or ketones to form oxime ethers.
Common Reagents and Conditions:
Hydroxylamine: Used in the formation of oximes from aldehydes or ketones.
Catalysts: Various catalysts can be used to facilitate oxime click chemistry reactions.
Major Products Formed:
Oxime Ethers: Formed through oxime click chemistry reactions.
Applications De Recherche Scientifique
Oxamyl oxime has several scientific research applications, including:
Bioremediation: It is used in the bioremediation of oxamyl-contaminated soils.
Pesticide Research: It is studied as a degradation product of oxamyl in pesticide research.
Environmental Studies: Its formation and degradation are studied to understand the environmental fate of oxamyl.
Mécanisme D'action
Oxamyl oxime, as a degradation product of oxamyl, does not have a direct mechanism of action. oxamyl itself functions as an acetylcholinesterase inhibitor. It obstructs the breakdown of acetylcholine, leading to overstimulation of the nervous system in insects and nematodes, causing paralysis and death .
Comparaison Avec Des Composés Similaires
Aldicarb: Another oximino carbamate nematicide.
Methomyl: Structurally related to oxamyl and also undergoes similar microbial degradation.
Carbofuran and Carbaryl: Aryl-methyl carbamates that share the carbamate moiety with oxamyl.
Uniqueness: Oxamyl oxime is unique due to its formation through the specific microbial degradation of oxamyl. Its role in bioremediation and environmental studies highlights its importance in understanding the fate of carbamate pesticides in soil environments .
Propriétés
Numéro CAS |
66344-33-0 |
|---|---|
Formule moléculaire |
C5H10N2O2S |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
methyl (1E)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3/b6-4+ |
Clé InChI |
KIDWGGCIROEJJW-GQCTYLIASA-N |
SMILES isomérique |
CN(C)C(=O)/C(=N\O)/SC |
SMILES canonique |
CN(C)C(=O)C(=NO)SC |
Description physique |
White solid; [CAMEO] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)




![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)
![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)

![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)

